molecular formula C10H13BrO3 B13700724 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol

1-(6-Bromo-2,3-dimethoxyphenyl)ethanol

Cat. No.: B13700724
M. Wt: 261.11 g/mol
InChI Key: GVIQBWQKHKUPRE-UHFFFAOYSA-N
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Description

1-(6-Bromo-2,3-dimethoxyphenyl)ethanol is a brominated aromatic alcohol featuring a phenyl ring substituted with a bromine atom at position 6, methoxy groups at positions 2 and 3, and an ethanol group at position 1.

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

1-(6-bromo-2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13BrO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-6,12H,1-3H3

InChI Key

GVIQBWQKHKUPRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1OC)OC)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol typically involves the bromination of 2,3-dimethoxyphenyl ethanol. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 6-bromo-2,3-dimethoxybenzaldehyde or 6-bromo-2,3-dimethoxybenzoic acid.

    Reduction: Formation of 2,3-dimethoxyphenylethanol.

    Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Bromo-2,3-dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and methoxy groups, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies .

Comparison with Similar Compounds

Structural and Electronic Differences

  • 1-(2-Bromophenyl)ethanol and 1-(3-Bromophenyl)ethanol (Evidences 3, 4): These positional isomers differ in bromine substitution (positions 2 or 3 vs. 6 in the target compound). Methoxy groups in the target compound introduce steric and electronic effects distinct from simpler brominated phenyl ethanols. Electronic Effects: Methoxy groups (-OCH₃) are strong electron donors, activating the aromatic ring toward electrophilic substitution, whereas bromine (-Br) is electron-withdrawing. This combination in the target compound may create unique electronic environments compared to mono-brominated analogs .

Comparison with Brominated Aromatic Derivatives

6-Bromo Nicotinohydrazide Derivatives ()

Key differences include:

  • Core Structure: Nicotinohydrazides feature a pyridine ring, whereas the target compound has a benzene ring.
  • Functional Groups: The hydrazide group in nicotinohydrazides enables hydrogen bonding (N–H∙∙∙O), forming supramolecular structures (e.g., dimers, chains). In contrast, the ethanol group in the target compound may participate in O–H∙∙∙O/N interactions, influencing solubility and crystallinity .
  • Bioactivity: While nicotinohydrazides exhibit antibacterial activity, the target compound’s methoxy groups could modulate its biological interactions (e.g., membrane permeability, target binding).

Aplysinopsin Alkaloids ()

Brominated aplysinopsins (e.g., 6-bromo-2'-de-N-methylaplysinopsin) from marine sponges show serotonin receptor (5-HT₂C/₂A) antagonism. Though structurally distinct (indole-based vs. phenyl ethanol), shared features include:

  • Bromine Substitution : Position 6 bromine in both compounds may enhance lipophilicity and receptor binding.
  • Bioactivity Potential: The target compound’s methoxy groups could mimic the hydrogen-bonding interactions of aplysinopsins’ indole nitrogen, suggesting possible neurological activity .

Biocatalytic Approaches ()

  • Chiral Resolution : Transaminases (e.g., ATA-256) and alcohol dehydrogenases (e.g., evo-1.1.200) enabled high-yield production of enantiopure brominated alcohols and amines. For the target compound, similar strategies could resolve racemic mixtures or reduce ketone precursors .
  • Challenges: Amine instability in lipase-mediated reactions (as seen in 1-(6-bromo-2,3-difluorophenoxy)propan-2-amine synthesis) suggests the need for optimized reaction conditions to preserve the ethanol group’s integrity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity/Application Synthesis Method Reference
1-(6-Bromo-2,3-dimethoxyphenyl)ethanol Benzene 6-Br, 2,3-OCH₃, 1-CH₂CH₂OH Potential chiral intermediate Biocatalysis (hypothetical)
1-(2-Bromophenyl)ethanol Benzene 2-Br, 1-CH₂CH₂OH Unknown Classical organic synthesis
6-Bromoaplysinopsin Indole 6-Br, N-alkyl/aryl groups 5-HT₂C/₂A receptor antagonist Natural product isolation
6-Bromo-2’-chloronicotinohydrazide Pyridine 6-Br, 2’-Cl, hydrazide Antibacterial Condensation reaction

Biological Activity

1-(6-Bromo-2,3-dimethoxyphenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol is C10H13BrO3. Its structure features a bromine atom and two methoxy groups on a phenyl ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.
  • Anticancer Activity : Studies suggest that this compound may inhibit key enzymes involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells .

The biological effects of 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol can be attributed to its ability to interact with specific molecular targets. This interaction may modulate the activity of enzymes and receptors, leading to various therapeutic effects. For instance, its anticancer properties may involve the upregulation of p53 protein levels and the induction of cell-cycle arrest in cancer cells .

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.05 mg/mL0.1 mg/mL
Escherichia coli0.1 mg/mL0.2 mg/mL
Bacillus subtilis0.03 mg/mL0.06 mg/mL

Table 2: Anticancer Activity on Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.5Induction of apoptosis via p53 activation
K-562 (Leukemia)4.2Cell-cycle arrest and increased PARP fragmentation

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial properties of various compounds, 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol was tested against clinical isolates of Staphylococcus aureus. The results indicated significant bactericidal activity at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with 1-(6-Bromo-2,3-dimethoxyphenyl)ethanol resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, highlighting its potential utility in cancer therapy .

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